4-(1H-Indol-2-yl)-2-methoxyphenol
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Overview
Description
4-(1H-Indol-2-yl)-2-methoxyphenol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-2-yl)-2-methoxyphenol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole core . Another method involves the use of a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding .
Industrial Production Methods: Industrial production of indole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. For instance, multicomponent reactions (MCRs) are utilized to create complex molecules in a single step without isolating intermediates . This approach not only improves yield but also minimizes waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Indol-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-(1H-Indol-2-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of functional materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-2-yl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity and interact with nucleic acids, leading to diverse biological outcomes .
Comparison with Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
Uniqueness: 4-(1H-Indol-2-yl)-2-methoxyphenol stands out due to its unique combination of an indole core and a methoxyphenol group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
CAS No. |
58697-32-8 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-(1H-indol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C15H13NO2/c1-18-15-9-11(6-7-14(15)17)13-8-10-4-2-3-5-12(10)16-13/h2-9,16-17H,1H3 |
InChI Key |
FGEQCIOKNOXGOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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